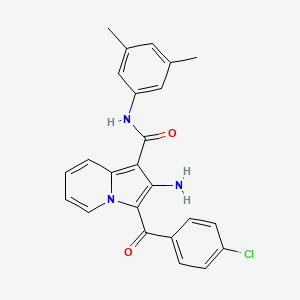

2-amino-3-(4-chlorobenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide

Description

2-Amino-3-(4-chlorobenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide is a structurally complex indolizine derivative characterized by a bicyclic indolizine core substituted with a 4-chlorobenzoyl group at position 3 and an N-linked 3,5-dimethylphenyl carboxamide at position 1. Indolizine scaffolds are known for their diverse pharmacological activities, including receptor modulation and enzyme inhibition. The compound’s 3,5-dimethylphenyl substituent is notable for its prevalence in bioactive molecules, particularly in photosynthesis inhibitors and allosteric receptor enhancers .

Properties

IUPAC Name |

2-amino-3-(4-chlorobenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2/c1-14-11-15(2)13-18(12-14)27-24(30)20-19-5-3-4-10-28(19)22(21(20)26)23(29)16-6-8-17(25)9-7-16/h3-13H,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNWGIKLYQWRNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-3-(4-chlorobenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an indolizine core substituted with a chlorobenzoyl group and a dimethylphenyl moiety. The synthesis typically involves multi-step organic reactions:

- Formation of the Indolizine Core : Cyclization reactions using pyrrole derivatives.

- Introduction of the Chlorobenzoyl Group : Acylation with 4-chlorobenzoyl chloride.

- Attachment of the Carboxamide Moiety : Coupling with phenylindolizine derivatives using coupling reagents like DCC .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymatic Inhibition : The compound has been shown to modulate the activity of enzymes involved in inflammatory pathways.

- Receptor Interaction : It acts as an allosteric enhancer for the A1 adenosine receptor, influencing cellular signaling pathways .

Biological Activity and Therapeutic Potential

The compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with key signaling pathways such as WNT/β-catenin. This pathway is crucial for many cellular functions and its dysregulation is linked to various cancers .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses positions it as a potential therapeutic agent for inflammatory diseases .

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

- Structure-Activity Relationship (SAR) : Research indicates that modifications at the 4-position can enhance allosteric activity at the A1 receptor, highlighting the importance of structural variations in optimizing biological activity .

- In Vitro Studies : In vitro assays demonstrated that certain derivatives of this compound exhibit significant inhibition of cell growth in cancer models, suggesting its potential as a lead compound for anticancer drug development .

- Comparative Studies : The unique indolizine core allows for distinct interactions compared to similar compounds, which may lead to broader therapeutic applications .

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Allosteric Receptor Enhancers

2-Amino-3-benzoylthiophenes (e.g., 2-amino-3-benzoylthiophene derivatives) enhance adenosine A1 receptor binding via allosteric modulation, with activity dependent on benzoyl and amino groups . Structural parallels with the target compound include:

| Compound | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| 2-Amino-3-benzoylthiophenes | Thiophene | Benzoyl, amino | A1 receptor enhancement (EC50 ~10 µM) |

| Target compound | Indolizine | 4-Chlorobenzoyl, 3,5-dimethylphenyl, amino | Not reported |

- Core Flexibility : Thiophene’s aromaticity versus indolizine’s fused bicyclic system may influence conformational stability and receptor interaction modes. Indolizine’s rigidity could limit allosteric enhancement but improve target specificity .

Substituent Electronic Effects

Electron-withdrawing groups (e.g., chloro, fluoro) enhance PET inhibition in naphthalene carboxamides. For example:

| Substituent on Anilide Ring | Core Structure | Electronic Effect | IC50 (PET Inhibition) |

|---|---|---|---|

| 3,5-Difluorophenyl | Naphthalene | Strongly withdrawing | ~10 µM |

| 3,5-Dimethylphenyl | Naphthalene | Moderately withdrawing | ~10 µM |

| 4-Chlorobenzoyl (target) | Indolizine | Withdrawing | Not reported |

- The target compound’s 4-chlorobenzoyl group introduces additional electron-withdrawing character, which may synergize with the 3,5-dimethylphenyl group to enhance activity. However, steric effects from the indolizine core could counterbalance this advantage .

Research Implications and Gaps

- Functional Hypotheses : The target compound’s structural features align with both PET inhibitors and receptor enhancers. Empirical studies are needed to confirm its primary mechanism.

- Synthetic Optimization : Modifying the indolizine core with substituents like fluoro or methoxy groups could refine activity profiles, leveraging structure-activity relationships (SAR) from naphthalene and thiophene analogues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 2-amino-3-(4-chlorobenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes under catalytic conditions (e.g., palladium or copper catalysts).

- Functionalization : Introduction of the 4-chlorobenzoyl group via Friedel-Crafts acylation and subsequent coupling with 3,5-dimethylaniline for carboxamide formation.

- Key Considerations : Reaction time, temperature, and solvent polarity significantly affect yield. Purification via column chromatography or recrystallization is critical for removing byproducts like unreacted intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1712 cm⁻¹, aromatic C-H bends at ~1435 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., parent ion [M⁺]) and fragmentation patterns (e.g., loss of substituents like Cl or CO groups).

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., dimethylphenyl protons at δ ~2.2–2.5 ppm).

- HPLC : Quantifies purity using reverse-phase columns with UV detection (λ = 254 nm recommended for aromatic systems) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

- Cell Viability Assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines.

- Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled agonists/antagonists) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action against specific molecular targets?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS analysis.

- Mechanistic Validation :

- Enzyme Kinetics : Determine , , and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Molecular Docking : Predict binding modes using software like AutoDock Vina, validated by site-directed mutagenesis of target residues .

- Pathway Analysis : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers like caspase-3) .

Q. What methodologies are recommended for assessing the environmental fate and potential ecotoxicological impacts of this compound?

- Methodological Answer :

- Environmental Partitioning : Measure log (octanol-water coefficient) and soil adsorption () to predict mobility.

- Biodegradation Studies : Use OECD 301B tests to assess microbial degradation rates under aerobic conditions.

- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil systems) .

Q. How should researchers address contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Model Validation : Compare results across 2–3 cell lines or animal models (e.g., human vs. murine systems) to rule out species-specific effects.

- Dose-Response Curves : Ensure consistent dosing regimens (e.g., µM vs. nM ranges) and exposure times.

- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and standardized metrics (e.g., % inhibition relative to baseline) .

Q. What strategies can improve the compound’s selectivity for target enzymes versus off-target proteins?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogues with modified substituents (e.g., replacing 4-chlorobenzoyl with 4-methyl groups) and compare IC₅₀ values.

- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions.

- Crystallography : Resolve co-crystal structures to guide rational design of steric hindrance or hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.